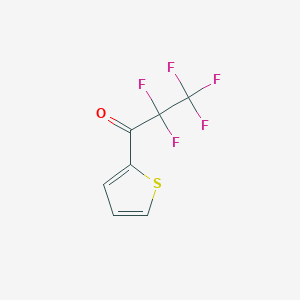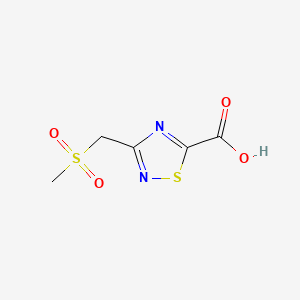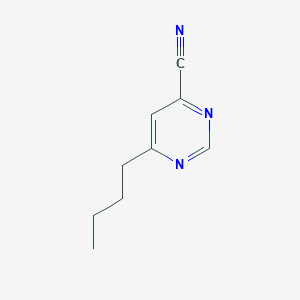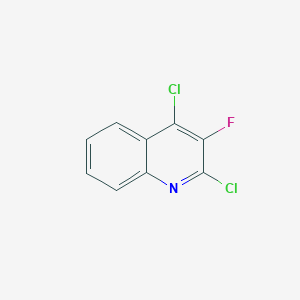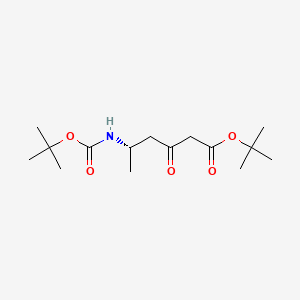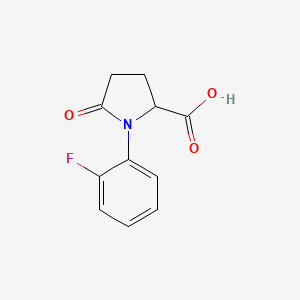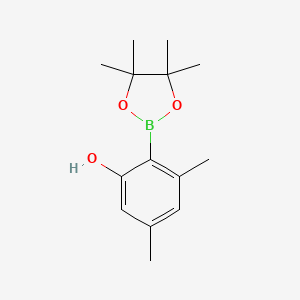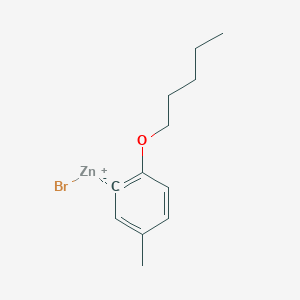
1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a tetrahydrofuran ring, and a carbamoyl group
准备方法
The synthesis of 1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the tetrahydrofuran ring: This can be done through a ring-closing metathesis reaction, where a diene precursor is cyclized using a ruthenium-based catalyst.
Attachment of the carbamoyl group: This step involves the reaction of an amine with an isocyanate to form the carbamoyl group.
Final assembly: The final step involves the coupling of the cyclopropane and tetrahydrofuran intermediates through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
化学反应分析
1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols can replace the existing substituent.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include carboxylic acids, ketones, amines, and substituted carbamoyl derivatives.
科学研究应用
1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar compounds to 1-(Ethyl((tetrahydrofuran-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid include:
Cyclopropane carboxylic acid derivatives: These compounds share the cyclopropane ring structure and have similar reactivity.
Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran ring and exhibit similar chemical properties.
Carbamoyl compounds: These compounds have the carbamoyl functional group and can undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of these three structural elements, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-[ethyl(oxolan-2-ylmethyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-2-13(8-9-4-3-7-17-9)10(14)12(5-6-12)11(15)16/h9H,2-8H2,1H3,(H,15,16) |
InChI 键 |
AKENBHZOKAYJSZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1CCCO1)C(=O)C2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
